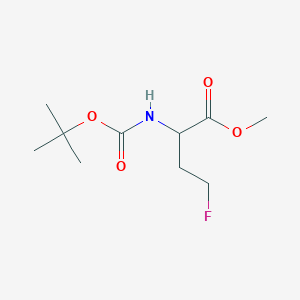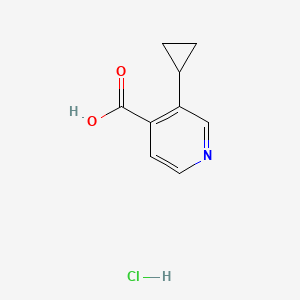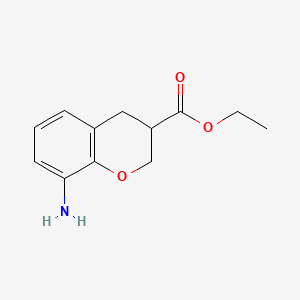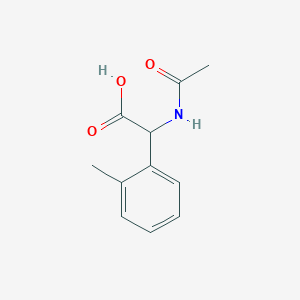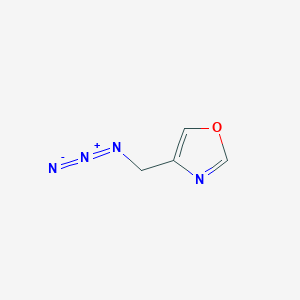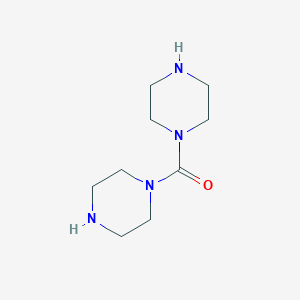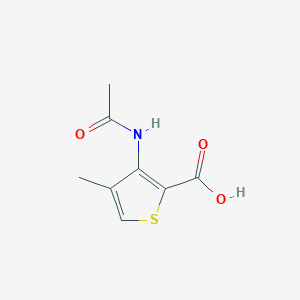
3-Acetamido-4-methylthiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-4-methylthiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an acetamido group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-4-methylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the acylation of 4-methylthiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetamido-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Acetamido-4-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Acetamido-4-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-2-thiophenecarboxylic acid
- 4-Methyl-2-thiophenecarboxylic acid
- 3-Acetamido-2-thiophenecarboxylic acid
Uniqueness
3-Acetamido-4-methylthiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both an acetamido group and a carboxylic acid group on the thiophene ring provides a versatile platform for further chemical modifications and applications .
Propiedades
Fórmula molecular |
C8H9NO3S |
|---|---|
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
3-acetamido-4-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3S/c1-4-3-13-7(8(11)12)6(4)9-5(2)10/h3H,1-2H3,(H,9,10)(H,11,12) |
Clave InChI |
CGHITHWUISTIIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1NC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)
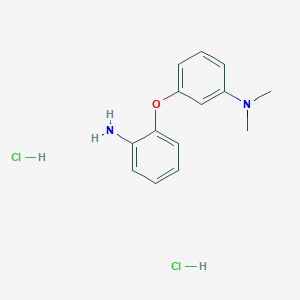
![methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B13505851.png)
![Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B13505854.png)
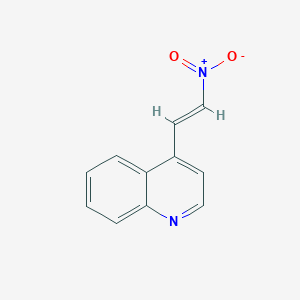
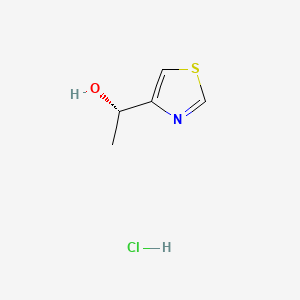
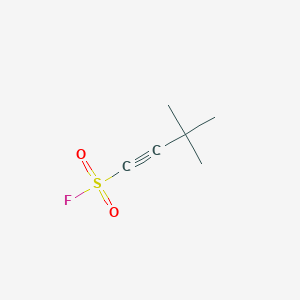
![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)
